

Application Note: Structural Elucidation of 4-APB HCl using NMR Spectroscopy

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Compound of Interest		
Compound Name:	4-APB hydrochloride	
Cat. No.:	B158443	Get Quote

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Introduction

4-(2-Aminopropyl)benzofuran hydrochloride (4-APB HCl) is a psychoactive substance that belongs to the substituted benzofuran and phenethylamine classes.[1] Its structural similarity to amphetamine derivatives necessitates accurate and robust analytical methods for its unambiguous identification and characterization, which is crucial in forensic science, clinical toxicology, and pharmaceutical research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This application note provides a detailed protocol for the structural characterization of 4-APB HCl using one- and two-dimensional NMR spectroscopy.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the type of atom and its neighboring functional groups. Throughbond scalar couplings (J-couplings) between neighboring nuclei cause splitting of NMR signals, revealing information about the connectivity of atoms. Two-dimensional (2D) NMR techniques,



such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different nuclei and definitively assign the chemical structure.

Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- For ¹H NMR, ¹³C NMR, and 2D NMR of 4-APB HCl:
 - Accurately weigh approximately 10 mg of 4-APB HCl.[2]
 - Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD).[2]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$).[2]
 - Vortex the sample until the solute is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (zg30 or equivalent).
 - Spectral Width: -2 to 10 ppm.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time (aq): 2-4 seconds.



- Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or equivalent).
 - Spectral Width: 0 to 160 ppm.
 - Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Temperature: 298 K.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - Standard pulse programs available in the spectrometer's software should be used.
 - Optimize spectral widths in both dimensions to cover all relevant signals.
 - The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectra. These parameters should be adjusted based on the sample concentration and the desired experiment time.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 4-APB. The assignments are based on the analysis of 1D and 2D NMR spectra.

Table 1: ¹H NMR Data of 4-APB HCl in CD₃OD



Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~7.75	d	~2.2	1H
H-3	~7.00	d	~2.2	1H
H-5	~7.25	d	~7.8	1H
H-6	~7.50	t	~7.8	1H
H-7	~7.25	d	~7.8	1H
H-8 (CH)	~3.70	m	-	1H
H-9 (CH ₂)	~3.15, ~3.25	m	-	2H
H-10 (CH₃)	~1.28	d	~6.6	3H
NH ₂	-	br s	-	2H

Table 2: 13C NMR Data of 4-APB HCl in CD3OD



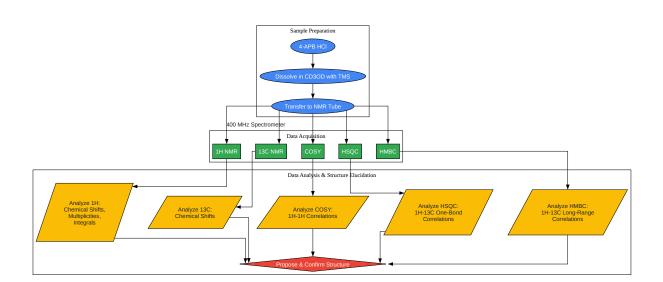
Atom Number	Chemical Shift (δ, ppm)
C-2	~145.0
C-3	~105.0
C-3a	~128.0
C-4	~125.0
C-5	~122.0
C-6	~129.0
C-7	~112.0
C-7a	~155.0
C-8 (CH)	~48.0
C-9 (CH ₂)	~35.0
C-10 (CH ₃)	~18.0

Note: The chemical shift values presented are approximate and may vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. The amine protons (NH₂) may be broad and may exchange with residual water in the solvent, making them difficult to observe.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of 4-APB HCl using NMR spectroscopy and the key correlations observed in 2D NMR experiments.





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Caption: Workflow for NMR-based structural elucidation of 4-APB HCl.





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Caption: Key HMBC correlations for 4-APB structure confirmation.



Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 4-APB HCI. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and connectivity. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of 4-APB and related compounds. Adherence to these methodologies will ensure accurate and reliable structural characterization, which is essential for forensic identification, toxicological assessment, and regulatory compliance.

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References

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